4-Amino-3-bromo-2-chloropyridine

Overview

Description

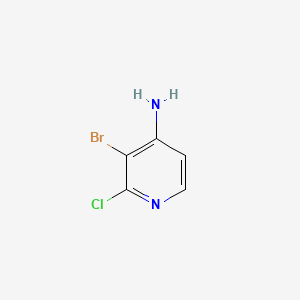

4-Amino-3-bromo-2-chloropyridine is a heterocyclic organic compound with the molecular formula C5H4BrClN2. It is a derivative of pyridine, featuring both bromine and chlorine substituents on the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-bromo-2-chloropyridine typically involves halogenation reactions. One common method is the bromination of 2-chloropyridin-4-amine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane at low temperatures to ensure selective bromination .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reagent flow rates. This ensures consistent product quality and scalability for large-scale production .

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-bromo-2-chloropyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine or chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used for substitution reactions.

Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used in this reaction, typically in the presence of a base like potassium carbonate.

Oxidation: Oxidizing agents such as hydrogen peroxide or oxone can be employed.

Major Products Formed

The major products formed from these reactions include various substituted pyridines, which can be further functionalized for specific applications .

Scientific Research Applications

Chemistry

4-Amino-3-bromo-2-chloropyridine serves as a building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for versatile chemical modifications, making it valuable in the development of new materials and chemicals .

Biology

Research has indicated potential biological activities , including:

- Antimicrobial Properties : Studies have shown that BCPA exhibits activity against various bacterial strains.

- Anticancer Properties : Investigations into its effects on cancer cell lines have suggested potential use as an anticancer agent .

Medicine

In medicinal chemistry, BCPA is explored as a pharmaceutical intermediate , particularly in synthesizing compounds with therapeutic potential. Its structural attributes facilitate the development of drugs targeting specific biological pathways .

Industry

The compound is utilized in the production of:

- Agrochemicals : Used in developing pesticides and herbicides.

- Dyes and Specialty Chemicals : Its reactivity allows for incorporation into various industrial applications .

Case Studies

- Antitumor Activity : A study demonstrated that derivatives of BCPA showed significant cytotoxic effects against human cancer cell lines, including HeLa and HepG2, highlighting its potential in cancer therapy .

- Synthesis of Acetylenic Dipyridones : BCPA has been employed in synthesizing acetylenic dipyridones, which are being researched for their pharmacological properties .

Mechanism of Action

The mechanism of action of 4-Amino-3-bromo-2-chloropyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering protein conformation .

Comparison with Similar Compounds

Similar Compounds

3-Bromo-4-chloropyridin-2-amine: Another halogenated pyridine derivative with similar chemical properties.

4-Amino-3-bromo-2-chloropyridine: A closely related compound with an amino group at the 4-position.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. This makes it particularly valuable in the synthesis of tailored organic molecules and in applications requiring precise chemical modifications .

Biological Activity

4-Amino-3-bromo-2-chloropyridine (ABCP) is a heterocyclic organic compound with the molecular formula C₅H₄BrClN₂. It has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a building block in drug development. This article reviews the biological activity of ABCP, including its synthesis, mechanisms of action, and applications in various fields.

- Molecular Weight : 207.46 g/mol

- CAS Number : 215364-85-5

- IUPAC Name : 3-bromo-2-chloropyridin-4-amine

Table 1: Structural Characteristics of Related Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3-Bromo-2-chloropyridine | C₅H₄BrClN | Lacks amino group; primarily used as a building block |

| 5-Bromo-6-chloro-N-methylpyridine | C₇H₈BrClN | Contains an additional methyl group; used in drug synthesis |

| 2-Amino-3-bromo-5-chloropyridine | C₅H₄BrClN₂ | Different substitution pattern; explored for antimicrobial properties |

Synthesis Methods

ABCP can be synthesized through various methods, including halogenation and amination of pyridine derivatives. The choice of method influences the yield and purity of the final product.

Anticancer Potential

ABCP has been investigated for its antiproliferative activity against several cancer cell lines. In vitro studies have demonstrated its effectiveness against murine leukemia cells (L1210), human T-lymphocyte cells (CEM), and cervical carcinoma cells (HeLa) . The compound's mechanism involves cell cycle arrest and induction of apoptosis, making it a candidate for further development in cancer therapy.

The biological activity of ABCP is attributed to its ability to interact with various biological targets. Research indicates that it may inhibit key enzymes involved in tumor growth and metastasis. For instance, docking studies have shown that ABCP can bind to the ATP-binding site of certain kinases, suggesting potential as a kinase inhibitor .

Toxicity and Safety Profile

While ABCP exhibits promising biological activities, it is essential to consider its toxicity. The compound is classified as corrosive and an irritant, necessitating caution during handling . Long-term exposure studies suggest minimal chronic effects; however, standard safety protocols should always be followed.

Case Studies

- EGFR Inhibition : A study focused on synthesizing derivatives related to ABCP demonstrated that certain modifications enhanced its inhibitory effects on the epidermal growth factor receptor (EGFR) tyrosine kinase. These derivatives showed significant cytotoxicity in various cancer cell lines by activating apoptotic pathways .

- Antimicrobial Properties : Another investigation into structurally similar compounds revealed that modifications could lead to enhanced antimicrobial activity, suggesting that ABCP could serve as a scaffold for developing new antimicrobial agents .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Amino-3-bromo-2-chloropyridine, and how can purity ≥97% be achieved?

- Methodological Answer : Synthesis typically involves halogenation or substitution reactions on pyridine derivatives. For example, bromination of 4-amino-2-chloropyridine using under controlled conditions (e.g., , 60–80°C) can yield the target compound. Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is recommended to achieve ≥97% purity, as specified in commercial-grade protocols . Air-sensitive handling is critical due to the compound’s reactivity .

Q. How should spectroscopic techniques (NMR, IR) be employed to confirm the structure of this compound?

- Methodological Answer :

- : Expect aromatic proton signals in the δ 6.5–8.5 ppm range, with splitting patterns reflecting adjacent substituents. The amino group () may show broad peaks at δ ~5 ppm.

- : Carbons adjacent to electronegative groups (Br, Cl) resonate at δ 120–150 ppm.

- IR : Stretching vibrations for (~3400 cm) and aromatic C-Br (~600 cm) confirm functional groups. Compare spectra with computational predictions (e.g., DFT) to resolve ambiguities .

Q. What crystallographic methods are suitable for resolving the solid-state structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) is ideal. Crystals grown via slow evaporation (solvent: dichloromethane/hexane) should be mounted on a diffractometer at 100 K. ORTEP-3 can visualize thermal ellipsoids and hydrogen-bonding networks .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties and regioselectivity of this compound in substitution reactions?

- Methodological Answer : Use hybrid functionals (e.g., B3LYP) with a 6-311G++(d,p) basis set to compute molecular orbitals and Fukui indices. These predict nucleophilic/electrophilic sites, explaining observed regioselectivity in reactions (e.g., Suzuki coupling at the bromine site). Compare computed vs. experimental shifts to validate accuracy .

Q. How can contradictions in substitution reaction yields (e.g., Suzuki vs. Buchwald-Hartwig) be systematically addressed?

- Methodological Answer :

- Experimental Design : Vary catalysts (Pd(OAc), XPhos), bases (KCO, CsCO), and solvents (THF, DMF). Monitor reaction progress via TLC/GC-MS.

- Data Analysis : Use multivariate regression to identify yield dependencies. For example, steric hindrance from the 2-chloro substituent may reduce coupling efficiency in bulkier catalysts. Cross-reference crystallographic data (e.g., bond angles) with computational steric maps .

Q. What mechanistic insights explain the compound’s stability under acidic vs. basic conditions?

- Methodological Answer : Conduct pH-dependent degradation studies (HPLC monitoring at 254 nm). Under acidic conditions, protonation of the amino group may destabilize the ring, while basic conditions could promote dehalogenation. DFT-based transition-state modeling (e.g., using Gaussian 16) quantifies activation energies for proposed pathways .

Properties

IUPAC Name |

3-bromo-2-chloropyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrClN2/c6-4-3(8)1-2-9-5(4)7/h1-2H,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTWAUKYSQFZIET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1N)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50652033 | |

| Record name | 3-Bromo-2-chloropyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50652033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

215364-85-5 | |

| Record name | 3-Bromo-2-chloropyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50652033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 215364-85-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.